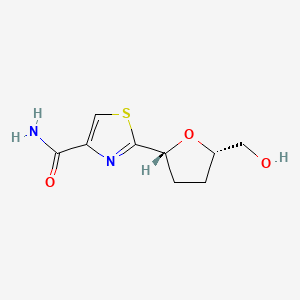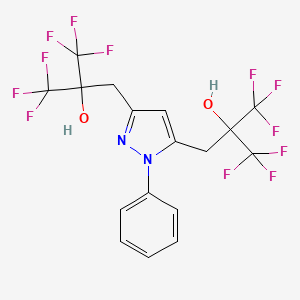![molecular formula C12H16Cl2IN3OSi B12810876 2-[(5,6-Dichloro-2-iodoimidazo[4,5-b]pyridin-3-yl)methoxy]ethyl-trimethylsilane](/img/structure/B12810876.png)
2-[(5,6-Dichloro-2-iodoimidazo[4,5-b]pyridin-3-yl)methoxy]ethyl-trimethylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(5,6-Dichloro-2-iodoimidazo[4,5-b]pyridin-3-yl)methoxy]ethyl-trimethylsilane is a complex organic compound that belongs to the class of imidazo[4,5-b]pyridine derivatives.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5,6-Dichloro-2-iodoimidazo[4,5-b]pyridin-3-yl)methoxy]ethyl-trimethylsilane typically involves multiple steps. The starting material is often a derivative of 2,3-diaminopyridine, which undergoes nucleophilic substitution and reduction reactions to form the imidazo[4,5-b]pyridine core .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The use of efficient catalysts and optimized reaction parameters can enhance the yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-[(5,6-Dichloro-2-iodoimidazo[4,5-b]pyridin-3-yl)methoxy]ethyl-trimethylsilane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove halogen substituents or reduce other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace halogen atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized imidazo[4,5-b]pyridine derivatives .
Wissenschaftliche Forschungsanwendungen
2-[(5,6-Dichloro-2-iodoimidazo[4,5-b]pyridin-3-yl)methoxy]ethyl-trimethylsilane has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 2-[(5,6-Dichloro-2-iodoimidazo[4,5-b]pyridin-3-yl)methoxy]ethyl-trimethylsilane involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and affecting various cellular processes . The exact molecular targets and pathways involved depend on the specific biological context and application .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other imidazo[4,5-b]pyridine derivatives, such as:
- 2-Methylimidazo[4,5-b]pyridine
- 2-Cyanoimidazo[4,5-b]pyridine
- 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine
Uniqueness
2-[(5,6-Dichloro-2-iodoimidazo[4,5-b]pyridin-3-yl)methoxy]ethyl-trimethylsilane is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of both dichloro and iodo groups, along with the methoxyethyl and trimethylsilane moieties, makes this compound particularly versatile and valuable for various applications .
Eigenschaften
Molekularformel |
C12H16Cl2IN3OSi |
|---|---|
Molekulargewicht |
444.17 g/mol |
IUPAC-Name |
2-[(5,6-dichloro-2-iodoimidazo[4,5-b]pyridin-3-yl)methoxy]ethyl-trimethylsilane |
InChI |
InChI=1S/C12H16Cl2IN3OSi/c1-20(2,3)5-4-19-7-18-11-9(16-12(18)15)6-8(13)10(14)17-11/h6H,4-5,7H2,1-3H3 |
InChI-Schlüssel |
SKDONRICJMMUDF-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)CCOCN1C2=NC(=C(C=C2N=C1I)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(1R,5S,6S)-6-[1(R)-Hydroxyethyl]-1-methyl-2-[1-(2-thiazolin-2-yl)azetidin-3-ylsulfanyl]-1-carba-2-penem-3-carboxylic acid pivaloyloxymethyl ester](/img/structure/B12810828.png)








